4-Chloro-2-(trifluoromethyl)nicotinic acid chemical properties
4-Chloro-2-(trifluoromethyl)nicotinic acid chemical properties
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)nicotinic Acid: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)nicotinic acid (CAS No. 1018678-39-1), a key heterocyclic building block in modern chemical synthesis. The unique combination of a pyridine core, a reactive chloro group, and an electron-withdrawing trifluoromethyl group makes this compound a highly valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This document delves into its core physicochemical and spectroscopic properties, discusses its synthetic pathways and characteristic reactivity, and explores its applications, with a particular focus on its role in drug discovery. Safety and handling protocols are also provided for laboratory use. The insights herein are intended to support researchers, medicinal chemists, and drug development professionals in leveraging this versatile molecule for their research and development endeavors.
Core Physicochemical Properties
4-Chloro-2-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid. Its structure is characterized by a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position of the pyridine ring, with a carboxylic acid group at the 3-position. These substitutions significantly influence the molecule's electronic properties and reactivity.
The trifluoromethyl (CF3) group, in particular, is a cornerstone of modern medicinal chemistry. It is often employed as a bioisostere for other groups, like a chlorine atom, due to steric similarities.[1] Its strong electron-withdrawing nature and high metabolic stability can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of a parent molecule.[1] Introducing a CF3 group can increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and alter the acidity (pKa) of nearby functional groups, thereby improving binding affinity to biological targets.[1][2]
Key identifying and computed physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1018678-39-1 | [3][4][5] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [4][6] |
| Molecular Weight | 225.55 g/mol | [4] |
| IUPAC Name | 4-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | [4] |
| Synonyms | 3-Carboxy-4-chloro-2-(trifluoromethyl)pyridine | [5] |
| Predicted XLogP3 | 1.9 | [4] |
| Predicted PSA | 50.2 Ų | [4] |
Note: Experimental data for properties such as melting and boiling points are not consistently available in the reviewed literature for this specific isomer. Values should be determined empirically.
Spectroscopic Characterization
Unambiguous identification and structural confirmation of 4-Chloro-2-(trifluoromethyl)nicotinic acid rely on standard spectroscopic techniques. Researchers should employ a combination of these methods to ensure the identity and purity of the material.
| Technique | Purpose | Reference |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR is used to identify the aromatic proton on the pyridine ring. ¹³C NMR confirms the carbon skeleton, including the distinct signals for the CF₃ carbon and the carbonyl carbon. ¹⁹F NMR provides a characteristic signal for the trifluoromethyl group. | [7] |
| Mass Spectrometry (MS) | Provides the exact mass of the molecule and its isotopic pattern, which is characteristic of a chlorine-containing compound, confirming the molecular formula. | [7] |
| Infrared Spectroscopy (IR) | Identifies key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and characteristic vibrations of the C-F and C-Cl bonds and the aromatic ring. | [7] |
Synthesis, Reactivity, and Experimental Protocols
The synthesis of substituted nicotinic acids, particularly those bearing a trifluoromethyl group, often involves multi-step sequences starting from acyclic precursors.
General Synthetic Strategy
While a specific, validated protocol for 4-Chloro-2-(trifluoromethyl)nicotinic acid is not detailed in the provided search results, a plausible synthetic approach can be inferred from patents describing the synthesis of related compounds like 4-(trifluoromethyl)nicotinic acid.[8][9] A common strategy involves:
-
Heterocyclic Ring Formation: Building the pyridine ring through a condensation reaction. For instance, reacting an activated trifluoromethyl-containing precursor (like ethyl 4,4,4-trifluoroacetoacetate) with a compound containing an amine and a nitrile (like cyanoacetamide) can form a dihydroxypyridine scaffold.[8][9]
-
Chlorination: The hydroxyl groups on the pyridine ring are subsequently converted to chloro groups, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8] This step is crucial for introducing a reactive handle for further modifications.
-
Functional Group Manipulation: The nitrile group can then be hydrolyzed under acidic or basic conditions to the desired carboxylic acid.
This generalized pathway highlights the modularity and logic behind constructing such complex heterocyclic systems.
Caption: Generalized synthetic pathway for trifluoromethyl-substituted nicotinic acids.
Chemical Reactivity
The reactivity of 4-Chloro-2-(trifluoromethyl)nicotinic acid is governed by its three primary functional components:
-
Carboxylic Acid: This group readily undergoes standard transformations. It can be converted to esters via Fischer esterification, to amides via coupling reactions (e.g., using EDC/HOBt or converting to an acyl chloride first), or reduced to an alcohol. This versatility is paramount for creating libraries of derivatives for structure-activity relationship (SAR) studies.[2]
-
Pyridine Ring: The pyridine ring is electron-deficient, a property that is significantly amplified by the potent electron-withdrawing effects of both the trifluoromethyl group at the C2 position and the chloro group at the C4 position.
-
C4-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the ring facilitates attack by nucleophiles (e.g., amines, thiols, alcohols), allowing for the displacement of the chloride ion. This reaction is a powerful tool for introducing diverse substituents at the 4-position, further expanding the chemical space accessible from this intermediate.
Protocol: Amide Coupling (Illustrative Workflow)
This protocol describes a general, self-validating workflow for synthesizing an amide derivative, a common step in drug discovery programs.
Objective: To couple 4-Chloro-2-(trifluoromethyl)nicotinic acid with a primary amine (R-NH₂).
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve 1.0 equivalent of 4-Chloro-2-(trifluoromethyl)nicotinic acid in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).
-
Add 1.1 equivalents of a coupling agent (e.g., HBTU or HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA or triethylamine).
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS.
-
-
Amine Addition:
-
Add 1.0-1.2 equivalents of the desired primary amine (R-NH₂) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography (silica gel) with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
-
-
Validation:
-
Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry, as detailed in Section 2.
-
Applications in Research and Development
4-Chloro-2-(trifluoromethyl)nicotinic acid is not typically an end-product but rather a high-value scaffold for building more complex, biologically active molecules.[2]
Its utility stems from its trifluoromethyl group, which enhances metabolic stability and lipophilicity, and its strategically placed reactive handles (the carboxylic acid and chloro group) that allow for systematic chemical modification.[2] This makes it an ideal starting point for generating compound libraries for screening.
In the pharmaceutical industry, this scaffold is instrumental in creating compounds targeting a wide range of diseases.[2] In the agrochemical sector, related trifluoromethylnicotinic acid intermediates are crucial for developing next-generation insecticides and pesticides, contributing to more selective and potent crop protection agents.[2][10]
Caption: Role as a building block in a typical drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 4-Chloro-2-(trifluoromethyl)nicotinic acid and its derivatives. Safety data for closely related compounds provides essential guidance.
-
Hazard Identification:
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
References
- (No source provided for this number)
- (No source provided for this number)
- (No source provided for this number)
- (No source provided for this number)
- (No source provided for this number)
- (No source provided for this number)
- (No source provided for this number)
-
Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
- CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.
-
Synthesis method of 4-trifluoromethyl nicotinic acid. Eureka | Patsnap. Available from: [Link]
-
2-chloro-6-trifluoromethyl nicotinic acid. ChemBK. Available from: [Link]
-
Preparation method of 4-trifluoromethyl nicotinic acid. Eureka | Patsnap. Available from: [Link]
- (No source provided for this number)
- (No source provided for this number)
-
4-CHLORO-2-(TRIFLUOROMETHYL)NICOTINIC ACID [P41156]. ChemUniverse. Available from: [Link]
- (No source provided for this number)
- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]
- (No source provided for this number)
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
- (No source provided for this number)
-
3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-. PubChem. Available from: [Link]
- (No source provided for this number)
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-2-(trifluoroMethyl)nicotinic acid | 1018678-39-1 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CAS 1018678-39-1 | 4H21-7-34 | MDL MFCD22546902 | 4-Chloro-2-(trifluoromethyl)nicotinic acid | SynQuest Laboratories [synquestlabs.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 4-Chloro-2-(trifluoroMethyl)nicotinic acid(1018678-39-1) 1H NMR [m.chemicalbook.com]
- 8. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 9. Preparation method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
